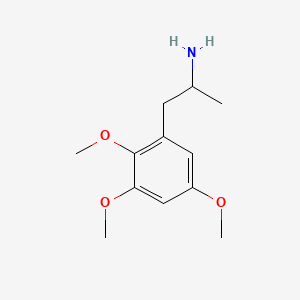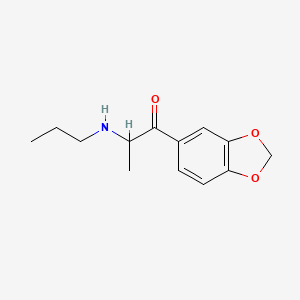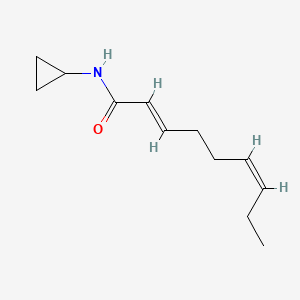
(2E,6Z)-N-cyclopropylnona-2,6-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,6Z)-N-cyclopropylnona-2,6-dienamide is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.2854 g/mol . It is characterized by the presence of a cyclopropyl group attached to a nona-2,6-dienamide backbone, with specific E/Z stereochemistry at the 2 and 6 positions .
Preparation Methods
The synthesis of (2E,6Z)-N-cyclopropylnona-2,6-dienamide can be achieved through various chemical routes. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product . Another approach is the Horner–Emmons reaction, which uses phosphonate esters and aldehydes under basic conditions . Both methods require careful control of reaction conditions to ensure the correct E/Z stereochemistry.
Chemical Reactions Analysis
(2E,6Z)-N-cyclopropylnona-2,6-dienamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols .
Scientific Research Applications
(2E,6Z)-N-cyclopropylnona-2,6-dienamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2E,6Z)-N-cyclopropylnona-2,6-dienamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
(2E,6Z)-N-cyclopropylnona-2,6-dienamide can be compared with other similar compounds, such as (2E,6Z)-nona-2,6-dienal and (2E,4E,6Z)-nona-2,4,6-trienal . These compounds share similar structural features but differ in their functional groups and stereochemistry. The unique cyclopropyl group in this compound distinguishes it from these analogs, potentially contributing to its distinct chemical and biological properties .
Properties
CAS No. |
608514-55-2 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(2E,6Z)-N-cyclopropylnona-2,6-dienamide |
InChI |
InChI=1S/C12H19NO/c1-2-3-4-5-6-7-8-12(14)13-11-9-10-11/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,13,14)/b4-3-,8-7+ |
InChI Key |
BTSTZWOTLKSKHV-ODYTWBPASA-N |
Isomeric SMILES |
CC/C=C\CC/C=C/C(=O)NC1CC1 |
Canonical SMILES |
CCC=CCCC=CC(=O)NC1CC1 |
physical_description |
Pale yellow low melting solid; Meaty, Herb-like aroma |
solubility |
Sparingly soluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




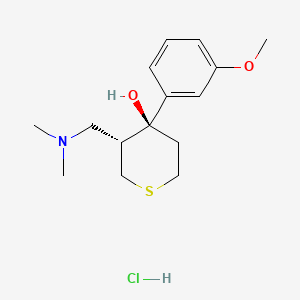
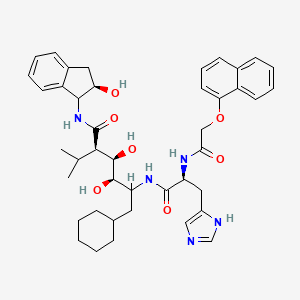
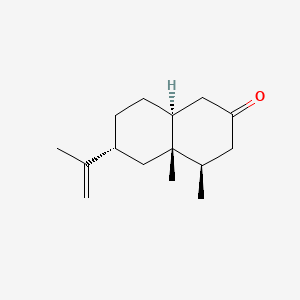

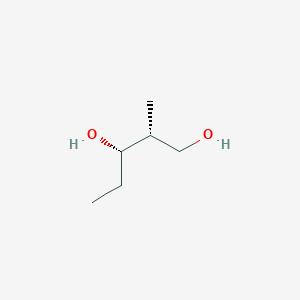

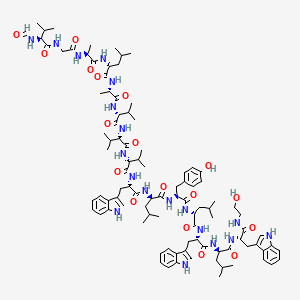
![1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine;tetrahydrochloride](/img/structure/B12773294.png)
